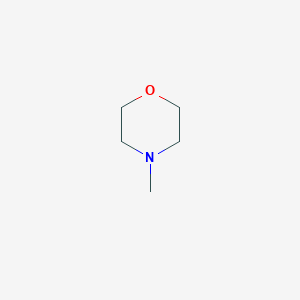

4-Methylmorpholine

Numéro de catalogue B044366

:

109-02-4

Poids moléculaire: 101.15 g/mol

Clé InChI: SJRJJKPEHAURKC-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08648200B2

Procedure details

For example, an imidazopyrimidine (7, Step 4) can be prepared from an appropriate α-bromo or α-chloro ketone with 2-aminopyrimidine in a polar protic solvent such as isopropanol or ethanol or a non-polar solvent such as toluene with or without a base such as sodium bicarbonate to give an imidazo[1,2-a]pyrimidine (7). The imidazo[1,2-a]pyrimidine (7) can be converted to the desired imidazol-2-amine (8, Step 5) with hydrazine, hydrazine hydrate, or hydrazine hydrochloride or hydroxylamine. The primary amino group of compound 8 can then be coupled with the carboxylic acid of compound 5 in Scheme 1 using coupling agents to give compounds of Formula Ia, I and II. Common coupling conditions involve using a coupling agent such as benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate, propylphosphonic anhydride, dicylohexylcarbodiimide, o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate, and 2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium and an organic base such as N-methylmorpholine or diisopropylamine to give compounds of formula Ia.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

propylphosphonic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Name

Identifiers

|

REACTION_CXSMILES

|

F[P-](F)(F)(F)(F)F.[N:8]1(O[P+]([N:25]([CH3:27])[CH3:26])(N(C)C)N(C)C)[C:12]2[CH:13]=CC=C[C:11]=2N=N1.C[CH2:29][CH2:30]P(=O)=O.[CH:34]1(N=C=NC2CCCCC2)[CH2:39]CCC[CH2:35]1.C[NH3+].F[P-](F)(F)(F)(F)F.N1([O:67][C:68](N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.F[P-](F)(F)(F)(F)F>>[CH3:26][N:25]1[CH2:30][CH2:29][O:67][CH2:68][CH2:27]1.[CH:34]([NH:8][CH:12]([CH3:11])[CH3:13])([CH3:39])[CH3:35] |f:0.1,4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C

|

Step Two

|

Name

|

propylphosphonic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCP(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)N=C=NC1CCCCC1

|

Step Four

[Compound]

|

Name

|

o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[NH3+].F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C.F[P-](F)(F)(F)(F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CCOCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)NC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08648200B2

Procedure details

For example, an imidazopyrimidine (7, Step 4) can be prepared from an appropriate α-bromo or α-chloro ketone with 2-aminopyrimidine in a polar protic solvent such as isopropanol or ethanol or a non-polar solvent such as toluene with or without a base such as sodium bicarbonate to give an imidazo[1,2-a]pyrimidine (7). The imidazo[1,2-a]pyrimidine (7) can be converted to the desired imidazol-2-amine (8, Step 5) with hydrazine, hydrazine hydrate, or hydrazine hydrochloride or hydroxylamine. The primary amino group of compound 8 can then be coupled with the carboxylic acid of compound 5 in Scheme 1 using coupling agents to give compounds of Formula Ia, I and II. Common coupling conditions involve using a coupling agent such as benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate, propylphosphonic anhydride, dicylohexylcarbodiimide, o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate, and 2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium and an organic base such as N-methylmorpholine or diisopropylamine to give compounds of formula Ia.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

propylphosphonic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Name

Identifiers

|

REACTION_CXSMILES

|

F[P-](F)(F)(F)(F)F.[N:8]1(O[P+]([N:25]([CH3:27])[CH3:26])(N(C)C)N(C)C)[C:12]2[CH:13]=CC=C[C:11]=2N=N1.C[CH2:29][CH2:30]P(=O)=O.[CH:34]1(N=C=NC2CCCCC2)[CH2:39]CCC[CH2:35]1.C[NH3+].F[P-](F)(F)(F)(F)F.N1([O:67][C:68](N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.F[P-](F)(F)(F)(F)F>>[CH3:26][N:25]1[CH2:30][CH2:29][O:67][CH2:68][CH2:27]1.[CH:34]([NH:8][CH:12]([CH3:11])[CH3:13])([CH3:39])[CH3:35] |f:0.1,4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C

|

Step Two

|

Name

|

propylphosphonic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCP(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)N=C=NC1CCCCC1

|

Step Four

[Compound]

|

Name

|

o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[NH3+].F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C.F[P-](F)(F)(F)(F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CCOCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)NC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |